4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl, also known as 3-(1,1-dimethylethyl)-4-nitroso-1,1'-biphenyl, is an organic compound characterized by a biphenyl structure with a nitroso group and a tert-butyl substituent. This compound has garnered interest in various scientific fields due to its unique properties and potential applications.
The compound's chemical structure is represented by the formula and has a CAS number of 275795-16-9. It is synthesized through various chemical methods that involve the manipulation of biphenyl derivatives.
4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl falls under the category of nitroso compounds. These compounds are known for their reactivity and are often used in organic synthesis and research applications.
The synthesis of 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl can be achieved through several methods. One common approach involves the reaction of 4-bromo-1,1'-biphenyl with tert-butyl nitrite in the presence of a suitable catalyst under controlled conditions.
In a typical synthesis setup:
The molecular structure of 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl features:
The molecular weight of this compound is approximately 239.31 g/mol. The structural formula can be represented in SMILES notation as CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N=O
.
4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl can undergo various chemical reactions:
These reactions typically require specific reagents and conditions:
The mechanism of action for 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl primarily revolves around its reactivity due to the presence of the nitroso group. This group can participate in various nucleophilic and electrophilic reactions.
For instance:
The compound exhibits properties typical of organic compounds with aromatic structures:
Key chemical properties include:
4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl has several applications in scientific research:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9